molecular formula C16H17N5O5S B2918727 4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 946231-62-5

4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2918727
CAS RN: 946231-62-5
M. Wt: 391.4
InChI Key: HBIMOKNHSGBZBQ-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in a variety of fields, including medicine, biology, and chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves multiple steps, including the condensation of chlorosulfonyl benzoic acid with diethylamine to afford related benzoic acids, which are then further processed through esterification, hydrazinolysis, and cyclization to yield a variety of 1,3,4-oxadiazolin-5thiones. These synthetic routes allow for the creation of a diverse range of sulfonamide compounds with potential biological activity (Havaldar & Khatri, 2006).

Biological Applications and Enzyme Inhibition

Compounds structurally similar to the one have been evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, demonstrating significant inhibition across different isoforms, including CA I, II, IV, and XII. Such inhibitory properties suggest potential applications in treating conditions like glaucoma, epilepsy, and possibly cancer by targeting specific enzyme activities (Supuran et al., 2013; Altug et al., 2017).

Antibacterial and Antitubercular Activity

Research into N-substituted derivatives of related compounds has demonstrated moderate to significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents. The studies indicate these derivatives' efficacy against both Gram-negative and Gram-positive bacteria, underscoring their importance in addressing antibiotic resistance (Khalid et al., 2016).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-3-21(4-2)27(23,24)12-7-5-11(6-8-12)14(22)18-16-20-19-15(25-16)13-9-10-17-26-13/h5-10H,3-4H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIMOKNHSGBZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

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